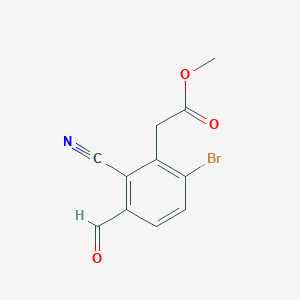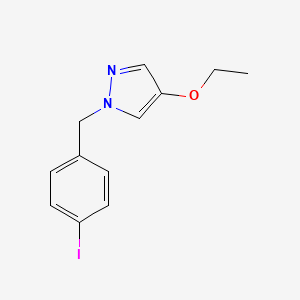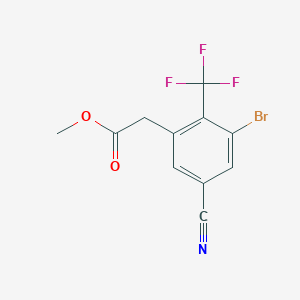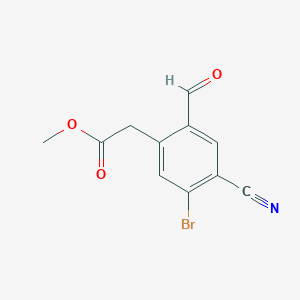
Methyl 6-bromo-2-cyano-3-formylphenylacetate
Vue d'ensemble
Description
Methyl 6-bromo-2-cyano-3-formylphenylacetate, also known as MBFC, is a synthetic compound that is used in various scientific research applications. It is a compound with a unique structure and properties, which makes it a valuable tool for a variety of scientific research applications. The purpose of
Applications De Recherche Scientifique
Methyl 6-bromo-2-cyano-3-formylphenylacetate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used in studies of the structure and function of enzymes, as well as studies of cellular signal transduction pathways. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate has been used in studies of the pharmacokinetics of drugs, as well as in studies of the effects of drugs on the nervous system.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2-cyano-3-formylphenylacetate is not fully understood. However, it is believed that Methyl 6-bromo-2-cyano-3-formylphenylacetate acts as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate is believed to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
Methyl 6-bromo-2-cyano-3-formylphenylacetate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate has been shown to inhibit the activity of proteases and phosphatases, which are involved in signal transduction pathways. Furthermore, Methyl 6-bromo-2-cyano-3-formylphenylacetate has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases, which are involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 6-bromo-2-cyano-3-formylphenylacetate in laboratory experiments is that it is a relatively inexpensive compound. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate is easy to synthesize and is relatively stable. However, Methyl 6-bromo-2-cyano-3-formylphenylacetate is not as potent as some other compounds, and it can be difficult to obtain in large quantities. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate is not as water-soluble as some other compounds, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for Methyl 6-bromo-2-cyano-3-formylphenylacetate research. For example, Methyl 6-bromo-2-cyano-3-formylphenylacetate could be used in studies of enzyme inhibition and drug metabolism. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate could be used in studies of the structure and function of enzymes, as well as studies of cellular signal transduction pathways. Furthermore, Methyl 6-bromo-2-cyano-3-formylphenylacetate could be used in studies of the pharmacokinetics of drugs, as well as in studies of the effects of drugs on the nervous system. Additionally, Methyl 6-bromo-2-cyano-3-formylphenylacetate could be used to develop new drugs and drug delivery systems. Finally, Methyl 6-bromo-2-cyano-3-formylphenylacetate could be used in studies of the effects of environmental toxins on the human body.
Propriétés
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-9(5-13)7(6-14)2-3-10(8)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIROQLXLWAYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)









![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)

![N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1414279.png)